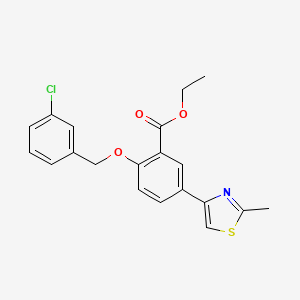
Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C20H18ClNO3S and its molecular weight is 387.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H18ClNO3S and a molecular weight of 387.9 g/mol. Its structure includes an ethyl ester group, a chlorobenzyl ether, and a thiazole moiety. The thiazole ring is particularly significant, as compounds containing this structure are often associated with notable biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClNO3S |
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds with thiazole rings exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibacterial agents.
Case Study:
A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results demonstrated that the compound exhibited MIC values in the range of 4.69 to 22.9 µM against common pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also demonstrates antifungal properties, making it a candidate for further research in treating fungal infections. The presence of the thiazole moiety enhances its efficacy against fungi.
Research Findings:
In vitro studies have shown that this compound exhibits antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Antitumor Activity
The antitumor potential of this compound is another area of interest. Thiazole derivatives are known to inhibit pathways involved in cell proliferation and survival, which is crucial in cancer treatment.
Mechanism of Action:
this compound may exert its antitumor effects by inhibiting specific enzymes or pathways related to tumor growth. Molecular docking studies suggest that it binds effectively to targets involved in cancer cell metabolism .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Contains thiazole ring | Antibacterial, antifungal |
| 3-Chlorobenzoic Acid | Contains chlorobenzene | Anti-inflammatory |
| Ethyl 4-(chlorobenzoyloxy)benzoate | Similar ester structure | Antitumor activity |
This compound stands out due to its combination of both an ether and an ester functional group, which may enhance its bioactivity compared to simpler analogs .
Properties
Molecular Formula |
C20H18ClNO3S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C20H18ClNO3S/c1-3-24-20(23)17-10-15(18-12-26-13(2)22-18)7-8-19(17)25-11-14-5-4-6-16(21)9-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
BKKJBYXOUQHMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















